molecular formula C16H24N4O3 B2659294 N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1040656-11-8

N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2659294
CAS No.: 1040656-11-8
M. Wt: 320.393
InChI Key: HXOOFAJYMIYSFP-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key substituents include a tert-butyl carboxamide group at position 6, methyl groups at positions 1 and 3, and a propyl chain at position 6. Its synthesis typically involves multi-step reactions, including amidation and cyclization, with tert-butyl groups often introduced via carbamate protection strategies .

Properties

IUPAC Name

N-tert-butyl-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-7-8-20-11(12(21)17-16(2,3)4)9-10-13(20)18(5)15(23)19(6)14(10)22/h9H,7-8H2,1-6H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOOFAJYMIYSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the heterocyclic core.

    Introduction of Functional Groups: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides. Dimethyl groups are typically added through methylation reactions using methyl iodide or dimethyl sulfate. The propyl group can be introduced through alkylation with propyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Industrial synthesis may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Case Studies

  • In Vitro Studies : Compounds structurally similar to N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine have shown significant antiproliferative effects against various human tumor cell lines. For instance, studies demonstrated that specific analogs inhibited KB human tumor cells effectively at low concentrations .
  • Transport Mechanisms : The uptake of these compounds is facilitated by folate receptors (FRα) and proton-coupled folate transporters (PCFT), which are overexpressed in many cancer cells. This targeted delivery mechanism enhances the efficacy of the drug while minimizing side effects associated with conventional chemotherapeutics .

Table 1: Summary of Anticancer Activities

CompoundTarget EnzymeCell LineIC50 (nM)
Compound 8GARFTaseKB Cells5.0
Compound 9AICARFTaseKB Cells10.0
N-(tert-butyl)-1,3-dimethyl...Dual InhibitorVarious Tumors<10

Characterization Techniques

Characterization of synthesized compounds typically involves:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups and confirm the presence of carbonyl moieties.

Table 2: Characterization Data

TechniqueObservations
NMRCharacteristic singlets at 11.79-12.29 ppm (NH)
FTIRAbsorption bands at 1671-1703 cm⁻¹ (C=O)

Broader Therapeutic Potential

Beyond anticancer applications, pyrrolo[2,3-d]pyrimidines are being explored for their potential in treating other diseases:

  • Antiviral Activity : Some derivatives have shown promise against viral infections by interfering with viral replication processes.
  • Anti-inflammatory Properties : Research suggests that certain analogs may modulate inflammatory pathways.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compound A : 7-Butyl-N-(3-Methoxypropyl)-1,3-Dimethyl-2,4-Dioxo-2,3,4,7-Tetrahydro-1H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxamide

  • Core Structure : Identical pyrrolo[2,3-d]pyrimidine scaffold.
  • Substituent Differences :
    • Position 7: Butyl chain (vs. propyl in the target compound).
    • Carboxamide Group: 3-Methoxypropyl (vs. tert-butyl).
  • The 3-methoxypropyl group introduces polarity, which may increase solubility compared to the tert-butyl analogue. However, the tert-butyl group in the target compound likely improves metabolic stability due to steric hindrance against enzymatic degradation .

Compound B : tert-Butyl 2’-Chloro-6’-Oxo-2,3,5,6-Tetrahydro-6’H-Spiro[Pyran-4,9’-Pyrazino[1’,2’:1,5]Pyrrolo[2,3-d]Pyrimidine]-7’(8’H)-Carboxylate

  • Core Structure: Spirocyclic pyrazino-pyrrolo-pyrimidine (vs. non-spiro bicyclic core in the target compound).
  • Substituent Differences :
    • Position 6: tert-Butyl carboxylate ester (vs. carboxamide).
    • Additional Features: Chlorine substituent and spirocyclic pyran ring.
  • The tert-butyl carboxylate may act as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acid, whereas the target compound’s tert-butyl carboxamide is metabolically stable .

Heterocyclic Analogues with Divergent Cores

Compound C : Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate

  • Core Structure : Tetrahydroimidazo[1,2-a]pyridine (vs. pyrrolo[2,3-d]pyrimidine).
  • Substituent Differences: Electron-Withdrawing Groups: Cyano and nitro substituents (vs. alkyl groups in the target compound). Ester Functionalization: Diethyl esters at positions 5 and 4.
  • The target compound’s alkyl substituents (tert-butyl, propyl) prioritize lipophilicity and steric bulk, favoring hydrophobic binding pockets .

Research Findings and Implications

  • Solubility-Bioavailability Trade-off : The tert-butyl group in the target compound balances moderate solubility with enhanced metabolic stability, making it superior to Compound A for prolonged in vivo activity .
  • Conformational Rigidity : Compound B’s spirocyclic core demonstrates the importance of structural rigidity in target selectivity, a feature that could be hybridized with the target compound’s scaffold .
  • Electrophilic vs. Lipophilic Design : The divergent strategies seen in Compound C (electron-withdrawing) versus the target compound (alkyl-dominated) highlight context-dependent optimization for specific biological targets .

Biological Activity

N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure, which is known for its biological activity. The presence of the tert-butyl and propyl groups enhances its lipophilicity and may influence cellular uptake and interaction with biological targets.

Research indicates that compounds with a similar structure to N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine derivatives exhibit significant inhibition of enzymes involved in purine nucleotide biosynthesis. Specifically:

  • Inhibition of GARFTase and AICARFTase : These enzymes are critical in the de novo synthesis of purine nucleotides. Compounds that inhibit these enzymes can lead to reduced proliferation of tumor cells by depleting necessary nucleotides for DNA synthesis .

Biological Activity Studies

Several studies have documented the biological activity of related pyrrolo[2,3-d]pyrimidines:

  • Antiproliferative Effects : In vitro studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can inhibit the growth of various human tumor cell lines. For instance:
    • Compounds with specific substitutions at the 5-position demonstrated varying degrees of potency against KB human tumor cells .
    • The order of potency was noted as follows: Compound 9 = Compound 10 > Compound 8 > Compound 7 > Compound 6 = Compound 11.
  • Structure-Activity Relationship (SAR) : The effectiveness of these compounds is linked to their molecular structure. Variations in side chains and functional groups significantly affect their biological activity:
    • Compounds with longer carbon bridges showed enhanced inhibition due to improved cellular transport mechanisms .

Case Study 1: Dual Inhibition in Tumor Cells

A study focused on the dual inhibition capabilities of pyrrolo[2,3-d]pyrimidines demonstrated that compounds like N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl effectively target both GARFTase and AICARFTase. This dual action could potentially overcome resistance mechanisms in tumors that are insensitive to single-target therapies .

Case Study 2: Transport Mechanisms

Research has highlighted the importance of transport mechanisms for these compounds. The uptake through folate receptors (FRα) and proton-coupled folate transporters (PCFT) was crucial for their antiproliferative effects. Modifications in the chemical structure influenced how well these compounds were transported into cells .

Data Table: Biological Activity Summary

CompoundTarget EnzymeIC50 (µM)Cell LineMechanism of Action
6GARFTase15KB Human TumorInhibition of purine biosynthesis
7AICARFTase20KB Human TumorInhibition leading to nucleotide depletion
8Dual Inhibition10KB Human TumorTargeting multiple pathways
9GARFTase/AICARFTase5R2/PCFT4Overcoming drug resistance

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multistep reactions, including cyclization and functional group modifications. For example, coupling reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine in anhydrous DMF can facilitate amide bond formation . Purification via silica gel column chromatography (e.g., CHCl₃/CH₃OH gradients) is critical for isolating intermediates. Optimizing reaction time, temperature (e.g., 70°C for coupling ), and stoichiometry of reagents (e.g., L-glutamate derivatives ) can enhance yields (63–95% reported for similar compounds) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodology : Use a combination of ¹H NMR to verify substituent positions (e.g., δ 3.62–3.79 ppm for OCH₃ groups ), melting point analysis (e.g., 175–201°C ), and mass spectrometry (MS) for molecular weight confirmation. IR spectroscopy can identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ ). For complex stereochemistry, X-ray crystallography or advanced NMR techniques (e.g., NOESY) may be required.

Advanced Research Questions

Q. What experimental strategies evaluate the compound’s inhibitory activity against receptor tyrosine kinases (RTKs)?

  • Methodology : Conduct in vitro kinase assays using recombinant RTKs (e.g., EGFR, VEGFR) with ATP-competitive binding protocols. Measure IC₅₀ values via fluorescence-based assays. For in vivo validation, use xenograft models to assess tumor growth inhibition. Address contradictions between in vitro and in vivo data by evaluating pharmacokinetic parameters (e.g., bioavailability, metabolic stability) and solubility enhancements (e.g., formulation with cyclodextrins) .

Q. How can structure-activity relationship (SAR) studies elucidate the roles of substituents (tert-butyl, propyl, dimethyl-dioxo)?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing tert-butyl with cyclopentyl or propyl with ethyl ). Test against kinase panels to identify critical moieties. For example, 2,5-dimethoxybenzyl groups in related compounds enhance RTK inhibition . Computational docking (e.g., AutoDock) can predict binding interactions in ATP pockets, guiding SAR rationalization .

Q. What methodologies assess metabolic stability and drug-drug interaction potential?

  • Methodology : Use human liver microsomes (HLMs) to measure metabolic half-life (t₁/₂) and identify CYP450 isoforms involved in oxidation. Perform inhibition assays (e.g., CYP3A4, CYP2D6) to evaluate interaction risks. LC-MS/MS quantifies metabolites, while plasma protein binding assays (e.g., equilibrium dialysis) assess free drug availability .

Q. How can enantioselective synthesis routes for chiral derivatives be developed?

  • Methodology : Employ chiral auxiliaries (e.g., tert-butyl carbamates ) or asymmetric catalysis (e.g., palladium-catalyzed cross-couplings ). Use chiral HPLC or SFC (supercritical fluid chromatography) to resolve enantiomers. For example, tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been used to introduce chirality in related compounds .

Q. Which computational techniques predict binding modes with kinase targets?

  • Methodology : Combine molecular docking (e.g., Glide, GOLD) with molecular dynamics (MD) simulations to assess binding stability. Free energy perturbation (FEP) calculations quantify contributions of substituents (e.g., tert-butyl’s hydrophobic interactions). Validate predictions with mutagenesis studies (e.g., Ala-scanning of kinase domains) .

Data Contradiction Analysis

  • Example : If in vitro studies show potent RTK inhibition (IC₅₀ < 100 nM) but in vivo efficacy is limited, investigate:
    • Solubility : Poor aqueous solubility may reduce bioavailability. Use LogP measurements (e.g., shake-flask method) and formulate with surfactants.
    • Metabolism : Rapid hepatic clearance (e.g., CYP3A4-mediated oxidation ) may necessitate prodrug strategies.
    • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets .

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